N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide
Overview
Description
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide (abbreviated as I-131-IPPA) is a radiolabeled molecule that has been extensively studied for its potential applications in scientific research. The molecule contains a radioactive iodine isotope (I-131) attached to a specific chemical structure that allows it to selectively bind to certain biological targets.
Mechanism of Action
The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide involves its selective binding to certain biological targets, specifically somatostatin receptors and the sodium iodide symporter (NIS). Somatostatin receptors are overexpressed in neuroendocrine tumors, making them a suitable target for imaging and therapy using N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide. NIS is a protein that is responsible for the uptake of iodine in thyroid cells, making N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide useful for imaging and treating thyroid cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide depend on its target and the specific application. In neuroendocrine tumors, N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide can cause tumor cell death through the emission of radioactive particles. In thyroid cancer, N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide can selectively target and destroy thyroid cells, leading to a reduction in tumor size and improved patient outcomes. The use of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide in scientific research has been shown to be safe and effective, with minimal side effects.
Advantages and Limitations for Lab Experiments
The use of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide in scientific research has several advantages, including its high specificity and sensitivity for certain biological targets, its ability to selectively target and destroy tumor cells, and its relatively low toxicity. However, the use of radioactive isotopes requires specialized equipment and expertise, and there are certain limitations to its use, including the need for careful handling and disposal of radioactive waste.
Future Directions
There are several future directions for the use of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide in scientific research. One potential application is in the development of new imaging and therapy agents for other types of cancer. Another potential direction is the development of new radiolabeled molecules that can selectively target and destroy tumor cells. Additionally, the use of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide in combination with other therapies, such as chemotherapy and immunotherapy, may lead to improved patient outcomes. Overall, the use of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide in scientific research has great potential for advancing our understanding of cancer biology and improving patient care.
Scientific Research Applications
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide has been used extensively in scientific research, particularly in the field of nuclear medicine. The molecule has been shown to selectively bind to certain biological targets, making it useful for imaging and therapy applications. Specifically, N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide has been used for imaging and treating neuroendocrine tumors, which are difficult to detect and treat using conventional methods. The molecule has also been used for imaging and treating thyroid cancer.
properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN4O/c20-16-5-2-1-4-15(16)18(25)22-14-8-6-13(7-9-14)17-12-24-11-3-10-21-19(24)23-17/h1-12H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCXPDAGPVNYCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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